1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one
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Overview
Description
1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one is a complex organic compound that features a unique combination of phenyl, sulfanylidene, and phosphinine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one typically involves multi-step reactions. One common method includes the cycloaddition of thiochalcones with 1-phenyl-4H-phosphinin-4-one 1-oxide in tetrahydrofuran (THF) solution at 60°C . This reaction is highly regio- and stereoselective, yielding the desired bicyclic P, S-heterocycles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific active sites, influencing biochemical pathways and reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
- 3-Phenyl-5,6,7,7a-tetrahydro-2-benzofuran-1(4H)-one
- 1,2,4-Benzothiadiazine-1,1-dioxide
Uniqueness
1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one is unique due to its combination of phenyl, sulfanylidene, and phosphinine groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
93199-35-0 |
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Molecular Formula |
C14H17OPS |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
1-phenyl-1-sulfanylidene-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b]phosphinin-4-one |
InChI |
InChI=1S/C14H17OPS/c15-13-9-10-16(17,11-5-2-1-3-6-11)14-8-4-7-12(13)14/h1-3,5-6,12,14H,4,7-10H2 |
InChI Key |
STRRWPMDTMODOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1)P(=S)(CCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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